molecular formula C10H17NO B11913555 (E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime CAS No. 37939-80-3

(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime

Cat. No.: B11913555
CAS No.: 37939-80-3
M. Wt: 167.25 g/mol
InChI Key: OVFDEGGJFJECAT-FLIBITNWSA-N
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Description

(E)-1,7,7-trimethylbicyclo[221]heptan-2-one oxime is a chemical compound that belongs to the class of bicyclic oximes This compound is derived from camphor, a naturally occurring compound found in the wood of the camphor laurel tree

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime typically involves the reaction of camphor with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes hydrolysis to form the oxime.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime can be oxidized to form the corresponding nitroso compound.

    Reduction: Reduction of the oxime yields the corresponding amine.

    Substitution: The oxime group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted oxime derivatives.

Scientific Research Applications

(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of (E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The bicyclic structure of the compound provides rigidity, enhancing its binding affinity and specificity towards target proteins. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-one: A precursor to the oxime derivative, known for its use in organic synthesis.

    1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: A related compound with a hydroxyl group instead of an oxime group.

    2-azabicyclo[2.2.1]heptanes: Compounds with a similar bicyclic structure but containing a nitrogen atom.

Uniqueness

(E)-1,7,7-trimethylbicyclo[221]heptan-2-one oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

37939-80-3

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(NZ)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine

InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8-

InChI Key

OVFDEGGJFJECAT-FLIBITNWSA-N

Isomeric SMILES

CC1(C2CCC1(/C(=N\O)/C2)C)C

Canonical SMILES

CC1(C2CCC1(C(=NO)C2)C)C

Origin of Product

United States

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